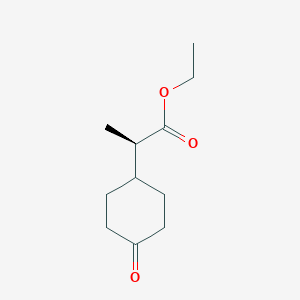

Ethyl (R)-2-(4-oxocyclohexyl)propanoate

Description

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl (2R)-2-(4-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

RRUJMJLHOSVNCM-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)C1CCC(=O)CC1 |

Canonical SMILES |

CCOC(=O)C(C)C1CCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acid-Catalyzed Deprotection

The most well-documented method involves the hydrolysis of a spirocyclic ketal intermediate.

- Starting Material : Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate (Intermediate 27B).

- Reagents : 1 N aqueous HCl in acetone.

- Conditions : Stirring at 20°C for 24 hours.

- Workup :

- Concentration under reduced pressure.

- Extraction with ethyl acetate (3 × 200 mL).

- Washing with 1 N NaOH (50 mL).

- Drying over anhydrous MgSO₄.

- Purification via silica gel column chromatography (0–20% EtOAc in petroleum ether).

Outcome :

| Parameter | Value |

|---|---|

| CAS Number | 31180-85-5 |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Reaction Time | 24 hours |

| Temperature | 20°C |

| Solvent | Acetone |

Mechanistic Insight :

The reaction proceeds via acid-catalyzed cleavage of the ketal protecting group, regenerating the cyclohexanone moiety. The stereochemistry of the product is racemic, necessitating further resolution for enantiomerically pure (R)-isomer synthesis.

Physicochemical Data

| Property | Description |

|---|---|

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents (e.g., EtOAc, acetone) |

| Stability | Sensitive to strong acids/bases |

Industrial Feasibility

- The HCl-mediated deprotection method is scalable, with high yield and minimal purification steps.

- Racemic product suitability depends on application; enantiomeric purity demands add complexity.

Research Gaps

- Lack of direct enantioselective protocols in available literature.

- Limited data on catalytic asymmetric synthesis or biocatalytic approaches.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxocyclohexylpropanoic acid or 4-oxocyclohexylpropanone.

Reduction: Formation of ethyl ®-2-(4-hydroxycyclohexyl)propanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-2-(4-oxocyclohexyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ®-2-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The cyclohexyl ring provides a rigid structure that can interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (R)-2-(4-oxocyclohexyl)propanoate with structurally related esters, focusing on substituent effects, stereochemistry, and functional group reactivity.

Ethyl 2-(4-Chlorophenoxy)propanoate (CAS: 18671-89-1)

- Molecular Formula : C₁₁H₁₃ClO₃

- Key Features: Substituted with a 4-chlorophenoxy group instead of a 4-oxocyclohexyl group.

- Reactivity: The chlorophenoxy group may participate in nucleophilic aromatic substitution (SNAr) reactions, unlike the ketone in the target compound, which is prone to nucleophilic addition or reduction .

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propanoate

- Molecular Formula : C₁₂H₁₄O₄

- Key Features: Contains a hydroxyl group on the phenoxy substituent, enabling hydrogen bonding and increased solubility in polar solvents compared to the hydrophobic 4-oxocyclohexyl group .

- Applications : Hydroxyl-bearing analogs are often intermediates in drug synthesis (e.g., β-blockers) due to their ability to form stable hydrogen bonds with biological targets .

Ethyl 2-Oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0)

- Molecular Formula : C₁₀H₁₄O₅

- Key Features: Features two ketone groups (at the α-carbon and cyclopentyl ring), increasing electrophilicity and susceptibility to enolate formation. This contrasts with the single ketone in the target compound .

- Reactivity: The dual ketone structure allows for tandem reactions, such as conjugate additions followed by cyclizations, which are less feasible in mono-ketone analogs.

Quizalofop-P-ethyl (Agrochemical Derivative)

- Molecular Formula : C₁₉H₁₇ClN₂O₄

- Key Features: A chiral phenoxypropanoate herbicide with a quinoxalinyloxy substituent. The (R)-configuration is critical for herbicidal activity, mirroring the stereochemical sensitivity of the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | 31180-85-5 | C₁₁H₁₈O₃ | 4-Oxocyclohexyl | 198.26 | Ketone, chiral center (R) |

| Ethyl 2-(4-chlorophenoxy)propanoate | 18671-89-1 | C₁₁H₁₃ClO₃ | 4-Chlorophenoxy | 228.67 | Chlorine (electronegative substituent) |

| Ethyl (R)-2-(4-hydroxyphenoxy)propanoate | N/A | C₁₂H₁₄O₄ | 4-Hydroxyphenoxy | 222.24 | Hydroxyl group (hydrogen bonding) |

| Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | 175157-15-0 | C₁₀H₁₄O₅ | 2-Oxocyclopentyl + ketone | 214.22 | Dual ketone groups |

| Quizalofop-P-ethyl | N/A | C₁₉H₁₇ClN₂O₄ | Quinoxalinyloxy | 372.80 | Chiral agrochemical (R-configuration) |

Research Findings and Implications

Stereochemical Influence: The (R)-configuration in Ethyl (R)-2-(4-oxocycloclohexyl)propanoate is structurally analogous to bioactive compounds like quizalofop-P-ethyl, where enantiomeric purity directly correlates with activity .

Functional Group Reactivity: The 4-oxocyclohexyl group’s ketone can undergo reductions (e.g., to cyclohexanol derivatives) or serve as a Michael acceptor, unlike halogenated or hydroxylated analogs . Chlorophenoxy derivatives exhibit greater stability under UV light compared to ketone-bearing analogs, a critical factor in agrochemical design .

Synthetic Utility: Ethyl propanoate derivatives are versatile intermediates.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl (R)-2-(4-oxocyclohexyl)propanoate, and how do they validate structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group, cyclohexyl substituents, and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (198.26 g/mol) and formula (C₁₁H₁₈O₃) . X-ray crystallography can resolve stereochemical ambiguities, particularly the R-configuration at the chiral center .

Q. What synthetic methodologies are recommended for this compound, and how are yields optimized?

- Answer : A common approach involves coupling 4-oxocyclohexanecarboxylic acid derivatives with ethyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone). Reflux conditions (60–80°C) and stoichiometric control (1:1.2 molar ratio of acid to alkylating agent) improve yields (>70%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures enantiomeric purity. Monitoring by TLC at intermediate steps prevents side reactions .

Q. How is the compound’s stability assessed under varying storage conditions?

- Answer : Stability tests include accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV exposure). HPLC analysis tracks decomposition products, while NMR confirms structural integrity. Store at –20°C in inert atmospheres (argon) to prevent oxidation of the cyclohexyl ketone .

Advanced Research Questions

Q. How does the R-configuration at the chiral center influence biological activity compared to the S-enantiomer?

- Answer : Enantioselective synthesis (e.g., chiral catalysts like BINOL-derived phosphoric acids) produces pure R- and S-forms. Comparative bioassays (e.g., enzyme inhibition, receptor binding) reveal stereospecific interactions. For instance, the R-enantiomer may exhibit higher affinity for cytochrome P450 enzymes due to spatial alignment with active sites . Molecular docking simulations further predict binding modes .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Answer : Discrepancies may arise from cell-specific metabolic pathways or assay conditions (e.g., serum concentration, incubation time). Normalize data using internal controls (e.g., cisplatin for apoptosis) and replicate experiments across multiple cell lines (cancer vs. non-cancer). Structure-activity relationship (SAR) studies, such as introducing electron-withdrawing groups to the cyclohexyl ring, can modulate activity .

Q. How can reaction intermediates be trapped and characterized to elucidate the synthesis mechanism?

- Answer : Quench reactions at timed intervals and isolate intermediates via flash chromatography. Techniques like in situ IR or cryo-NMR capture transient species. For example, a ketone-enolate intermediate may form during base-mediated alkylation, confirmed by ¹³C NMR shifts at δ 190–210 ppm .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

- Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism. Molecular dynamics simulations model interactions with liver enzymes (e.g., CYP3A4). Experimental validation via microsomal assays (human liver microsomes + NADPH) identifies primary metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.